molecular formula C22H26ClN3O4S B2788047 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride CAS No. 1189997-31-6

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride

カタログ番号: B2788047
CAS番号: 1189997-31-6
分子量: 463.98
InChIキー: OYOBCDMFBMKDAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzofuran-2-carboxamide core linked to a sulfonylethyl-piperazine moiety.

特性

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S.ClH/c26-22(21-16-19-8-4-5-9-20(19)29-21)23-10-15-30(27,28)25-13-11-24(12-14-25)17-18-6-2-1-3-7-18;/h1-9,16H,10-15,17H2,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOBCDMFBMKDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparative Analysis with Structural Analogs

Core Structural Modifications: Benzofuran vs. Benzopyran

The compound in , N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride, shares a sulfonylethyl-piperazine sidechain but differs in its central heterocyclic ring (benzopyran vs. benzofuran). Key distinctions include:

  • Benzopyran : Contains a fused benzene and oxygen-containing pyran ring, which may enhance planarity and π-π stacking interactions.
  • Benzofuran : Features a fused benzene and furan ring, offering reduced steric hindrance and altered electronic properties.
Parameter Target Compound (Benzofuran) (Benzopyran)
Molecular Formula Not specified C₁₈H₂₄ClN₃O₅S
Molecular Weight Not specified 429.916 g/mol
Key Functional Groups Benzylpiperazine sulfonyl Ethylpiperazine sulfonyl

Piperazine Substituent Variations

highlights six benzofuran-2-carboxamide derivatives with piperazine/piperidine-based sidechains. Notable examples include:

Compound ID Substituent on Benzofuran Core Piperazine/Piperidine Modification Molecular Weight ([M + H]+)
60 4-(4-Methylpiperazinyl)phenyl Piperidin-4-ylmethyl 419.2
61 4-(4-Methylpiperazinyl)phenyl Piperidin-4-ylmethyl (modified) 433.3
63 4-(Diethylamino)phenyl Piperidin-4-ylmethyl 406.2
Key Observations:
  • 4-Benzylpiperazine vs. 4-Methylpiperazine (Compound 60) : The benzyl group in the target compound introduces greater steric bulk and aromaticity, which may enhance binding affinity to hydrophobic pockets in target proteins compared to methylpiperazine.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

The synthesis requires multi-step optimization, including:

  • Coupling reactions : Benzofuran-2-carboxylic acid derivatives are coupled with piperazine-sulfonamide intermediates via carbodiimide-mediated amide bond formation, ensuring stoichiometric control to minimize side products .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C enhance reaction efficiency, while recrystallization from ethanol/2-propanol mixtures improves purity (yields: 45–85% reported for analogs) .
  • Analytical validation : Confirm purity (>95%) using 1H^1H/13C^{13}C NMR (e.g., δ 7.45–8.69 ppm for benzofuran protons) and high-resolution mass spectrometry (HRMS) .

Basic: How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm structural integrity?

Key NMR signals for structural validation include:

  • Benzofuran core : Aromatic protons at δ 7.2–7.6 ppm (doublets/triplets, J=7.88.2HzJ = 7.8–8.2 \, \text{Hz}) and a singlet for the furan C3 proton .
  • Piperazine moiety : Broad singlets at δ 2.5–3.5 ppm for N–CH2_2 groups, split into two sets (4H each) due to sulfonyl substitution .
  • Sulfonyl and ethyl linkers : SO2_2 group adjacent to ethyl chain protons (δ 3.3–3.5 ppm, m) and amide NH (δ 8.6–8.7 ppm, t) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting dopamine receptors?

  • Piperazine substitution : Analog studies show 2,3-dichlorophenyl or 2-methoxyphenyl groups on piperazine enhance D3 receptor affinity (e.g., Ki<10nMK_i < 10 \, \text{nM}) by optimizing hydrophobic interactions .
  • Benzofuran modifications : 5-Iodo or 3-methyl substituents increase metabolic stability but may reduce solubility; balance via hydrochloride salt formation .
  • Functional assays : Use radioligand binding (e.g., 3H^3H-spiperone) and cAMP inhibition in HEK-293 cells expressing D3 receptors to quantify antagonism .

Advanced: How can researchers resolve discrepancies in biological activity across experimental models?

  • Species variability : Test receptor homology (e.g., human vs. rodent D3 receptors) using molecular dynamics simulations to identify divergent binding pockets .
  • Solubility effects : Adjust formulation (e.g., DMSO/PEG-400 mixtures) to ensure consistent bioavailability in in vivo vs. in vitro models .
  • Data normalization : Report activity as % inhibition relative to positive controls (e.g., haloperidol) to standardize cross-study comparisons .

Advanced: What computational methods predict binding affinity to target proteins?

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions between the benzofuran core/piperazine and D3 receptor residues (e.g., Phe346, Ser192) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonyl-ethyl linker interactions with extracellular loops .
  • Free energy calculations : Apply MM-PBSA to estimate binding energy contributions (ΔG ~ -40 kcal/mol for high-affinity analogs) .

Methodological: How is metabolic stability assessed in preclinical studies?

  • Liver microsome assays : Incubate compound (1–10 µM) with human/rat microsomes (37°C, NADPH). Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, 60 min (t1/2_{1/2} > 30 min desirable) .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates; IC50_{50} > 10 µM indicates low drug-drug interaction risk .

Methodological: What synthetic routes optimize scalability for gram-scale production?

  • Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reduce batch variability .
  • Catalyst recycling : Use immobilized Pd/C for Suzuki couplings (e.g., benzofuran iodination) to achieve >90% yield over 5 cycles .
  • Purification : Replace column chromatography with pH-selective crystallization (e.g., HCl salt precipitation at pH 4–5) .

Methodological: How is enantioselectivity evaluated for chiral intermediates?

  • Chiral HPLC : Use Chiralpak AD-H columns (hexane/isopropanol, 90:10) to resolve enantiomers (Rt_t: 12.3 vs. 14.7 min for R/S forms) .
  • Circular dichroism (CD) : Compare Cotton effects at 220–250 nm to assign absolute configuration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。